6-Deoxy-D-allose
CAS No.: 4348-84-9
Cat. No.: VC16560761
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4348-84-9 |
---|---|
Molecular Formula | C6H12O5 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
Standard InChI | InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 |
Standard InChI Key | PNNNRSAQSRJVSB-MOJAZDJTSA-N |
Isomeric SMILES | C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES | CC(C(C(C(C=O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Deoxy-D-allose () is a monosaccharide derivative of D-allose, distinguished by the replacement of the hydroxyl group at the 6th carbon with a hydrogen atom . Its IUPAC name, (2,3,4,5)-2,3,4,5-tetrahydroxyhexanal, reflects its stereochemistry, with hydroxyl groups in axial and equatorial configurations at carbons 2–5 . The compound’s exact mass is 164.16 g/mol, and its polar surface area (PSA) of 331.11 Ų indicates significant hydrophilicity .
Table 1: Comparative Properties of D-Allose and 6-Deoxy-D-allose
Property | D-Allose | 6-Deoxy-D-allose |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 180.16 | 164.16 |
Hydroxyl Groups | 6 | 5 |
CAS Number | 2595-97-3 | 4348-84-9, 5652-45-9 |
Stereochemical Features
The SMILES notation highlights the compound’s chiral centers at carbons 2–5, which are critical for its interactions with enzymes such as dTDP-4-keto-6-deoxyglucose reductase (GerK1) . Nuclear magnetic resonance (NMR) analyses confirm the axial configuration of the hydroxyl group at C3, a feature essential for substrate binding in biosynthetic pathways .
Biosynthesis and Enzymatic Regulation
Pathway in Macrolide Antibiotic Production
6-Deoxy-D-allose is synthesized as dTDP-6-deoxy-D-allose, an intermediate in the mycinose pathway of macrolide antibiotics like dihydrochalcomycin . The enzyme GerK1, a dTDP-4-keto-6-deoxyglucose reductase, catalyzes the NADPH-dependent reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose . This reaction involves stereospecific hydride transfer to the 4-keto group, yielding the axial hydroxyl configuration at C3 .
Table 2: Enzymes in 6-Deoxy-D-allose Biosynthesis
Enzyme | Function | Organism |
---|---|---|
GerK1 | Reduces 4-keto group to hydroxyl | Streptomyces sp. KCTC 0041BP |
GerF | Epimerizes C3 hydroxyl configuration | Escherichia coli BL21 |
Role of Epimerases
GerF, a dTDP-4-keto-6-deoxyglucose 3-epimerase, collaborates with GerK1 to ensure proper stereochemistry . In vitro assays demonstrate that GerF converts dTDP-4-keto-6-deoxyglucose to a 3-epimer, which GerK1 subsequently reduces to dTDP-6-deoxy-D-allose . This partnership underscores the precision required in deoxysugar biosynthesis for antibiotic efficacy.
Biological Functions and Mechanisms
Contrast with D-Allose in Plant Defense
Unlike D-allose, which induces resistance in rice plants against Xanthomonas oryzae via hexokinase-mediated phosphorylation, 6-Deoxy-D-allose lacks bioactivity in this context . The absence of the C6 hydroxyl prevents phosphorylation to d-allose 6-phosphate (A6P), a metabolite required for activating NADPH oxidase and reactive oxygen species (ROS) production . Transgenic rice expressing E. coli AlsK (d-allose kinase) enhances A6P synthesis and sensitivity to D-allose, whereas 6-Deoxy-D-allose fails to elicit defense responses .
Role in Microbial Systems
In Streptomyces, dTDP-6-deoxy-D-allose is a precursor for mycinose, a sugar moiety critical for the antimicrobial activity of macrolides . The compound’s axial C3 hydroxyl group facilitates binding to glycosyltransferases, enabling attachment to aglycone scaffolds . Disruption of GerK1 abolishes mycinose production, highlighting the indispensability of 6-Deoxy-D-allose in antibiotic biosynthesis .
Applications and Research Directions
Pharmaceutical Relevance
As a biosynthetic intermediate, 6-Deoxy-D-allose is valuable for engineering novel antibiotics. Modifying its hydroxyl groups or incorporating it into hybrid glycosides could yield compounds with improved pharmacokinetics or reduced resistance .
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